
3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole, commonly referred to as DMT, is a naturally occurring tryptamine alkaloid found in many plants and animals. It is an important component of various psychoactive substances, and has been used for centuries in traditional medicine, as well as for recreational purposes. DMT has a wide range of effects on the body, from its psychoactive properties to its biochemical and physiological effects.
Applications De Recherche Scientifique
DMT is a versatile compound that has been used for a variety of scientific research applications. It has been used to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic effects of psychedelic drugs. DMT has also been used in research involving the treatment of depression, anxiety, and addiction. Additionally, DMT has been studied for its potential use in treating various neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Mécanisme D'action
DMT acts on the brain by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding activates the receptor and causes a cascade of biochemical and physiological effects. The effects of DMT are typically felt within minutes of ingestion, with peak effects occurring within 30-60 minutes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMT are wide-ranging. DMT has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria, altered states of consciousness, and altered perceptions of time and space. DMT has also been shown to increase heart rate and blood pressure, as well as to cause dilated pupils.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using DMT in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, DMT is relatively safe and non-toxic when used in the correct dosage. The main limitation of using DMT in laboratory experiments is its relatively short duration of action, which can make it difficult to study its long-term effects.
Orientations Futures
The potential future directions for DMT research are numerous. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research into the therapeutic potential of DMT is needed, particularly for the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of DMT is needed, as well as research into its potential use as a recreational drug. Finally, further research into the long-term effects of DMT is needed, as well as research into its potential use in combination with other psychoactive substances.
Méthodes De Synthèse
DMT is most commonly synthesized using the reductive amination of indole-3-acetic acid. This process involves reacting indole-3-acetic acid with formaldehyde in an acid-catalyzed reaction. The resulting product is then reacted with a secondary amine, such as methylamine or ethylamine, to form the desired DMT product. The reaction is typically carried out in a solvent such as ethanol or isopropanol.
Propriétés
IUPAC Name |
3,3-dimethyl-5-(trifluoromethoxy)-1,2-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2)6-15-9-4-3-7(5-8(9)10)16-11(12,13)14/h3-5,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJJTAONWGKXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)

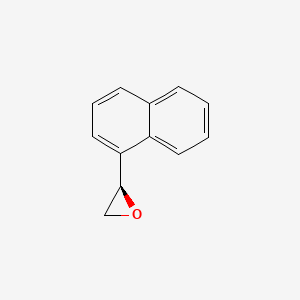
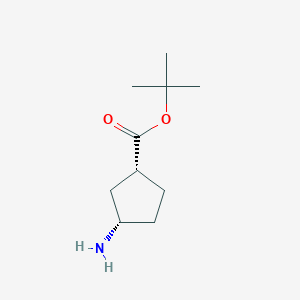

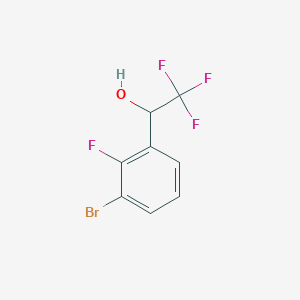
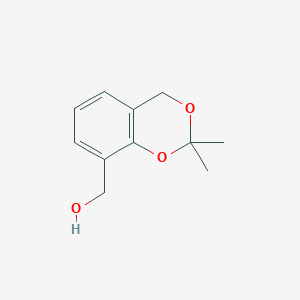
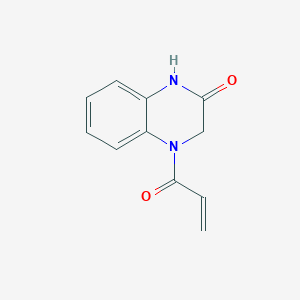
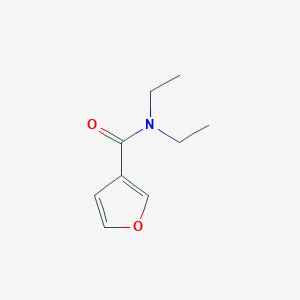
![2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid](/img/structure/B6599200.png)